![molecular formula C9H15ClN2O2 B562800 2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoyl Chloride CAS No. 192800-77-4](/img/structure/B562800.png)
2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoyl Chloride
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Description
“2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoic acid” is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20318 . It is categorized under Lopinavir .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydro-pyrimidin-2-one group attached to a 3-methyl-butanoic acid group .Scientific Research Applications
Pharmaceutical Intermediates
This compound is categorized under pharmaceutical intermediates . Pharmaceutical intermediates are crucial components in the production of pharmaceuticals. They are often used in various stages of drug manufacturing.
Lopinavir Intermediate
The compound is specifically mentioned as an intermediate in the synthesis of Lopinavir . Lopinavir is an antiretroviral medication used along with Ritonavir in the treatment of HIV/AIDS.
Chiral Standards
It is also classified under chiral standards . Chiral standards are used in chiral chromatography, a technique used to separate stereoisomers. This is particularly important in pharmaceutical synthesis where the bioactivity of stereoisomers can vary greatly.
Heterocycles
The compound falls under the category of heterocycles . Heterocyclic compounds are organic compounds that contain at least one atom other than carbon within the ring structure. These compounds have applications in a wide range of areas including pharmaceuticals, agrochemicals, and dyes.
Fine Chemicals
It is also classified as a fine chemical . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are described by exacting specifications, used for further processing within the chemical industry and sold for more than $10 per kg.
Stable Isotopes
The compound is also categorized under stable isotopes . Stable isotopes have a stable proton to neutron ratio and do not undergo radioactive decay. They are used in a variety of applications including tracing the path of chemical reactions, understanding metabolic pathways, and in medical diagnostics.
properties
IUPAC Name |
(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(2)7(8(10)13)12-5-3-4-11-9(12)14/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUOJBKULXTCRU-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)N1CCCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)Cl)N1CCCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652678 |
Source
|
Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192800-77-4 |
Source
|
Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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